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Compound of Interest

Compound Name: GW2580

Cat. No.: B1672454

This technical guide provides a comprehensive overview of the structure, chemical properties,
and biological activity of GW2580, a potent and selective inhibitor of the c-Fms (CSF-1R)
kinase. This document is intended for researchers, scientists, and drug development
professionals.

Core Structure and Chemical Identity

GW2580, with the IUPAC name 5-[[3-Methoxy-4-[(4-
methoxyphenyl)methoxy]phenyl]methyl]-2,4-pyrimidinediamine, is a small molecule inhibitor
belonging to the pyrimidine class of compounds. It is a synthetic organic molecule designed to
be a selective, ATP-competitive inhibitor of the colony-stimulating factor-1 receptor (CSF-1R),
also known as c-Fms.

Table 1: Chemical Identifiers and Structure
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Identifier Value

5-[[3-Methoxy-4-[(4-
IUPAC Name methoxyphenyl)methoxy]phenyllmethyl]pyrimidi
ne-2,4-diamine

Synonyms GW-2580, GW 2580

CAS Number 870483-87-7

Molecular Formula C20H22N403

Molecular Weight 366.41 g/mol

InChl Key MYQAUKPBNJWPIE-UHFFFAOYSA-N

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3
=CN=C(N=C3N)N)OC

Canonical SMILES

_ (A 2D chemical structure would be displayed
Chemical Structure
here)

Chemical and Physical Properties

This section summarizes the key physicochemical properties of GW2580, which are crucial for
its handling, formulation, and interpretation of experimental results.

Table 2: Physicochemical Properties of GW2580
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Property Value Notes and References
Appearance White to beige solid.[1]

Melting Point Data not publicly available

pKa Data not publicly available

LogP Data not publicly available

For in vivo studies, it can be
Soluble in DMSO (10 mg/ml, formulated in 0.5%
can be warmed).[1][2] hydroxypropylmethylcellulose
and 0.1% Tween 80.

Solubility

Biological Activity and Selectivity

GW2580 is a potent inhibitor of c-Fms kinase and exhibits high selectivity over other kinases,

making it a valuable tool for studying CSF-1R signaling.

Table 3: Biological Activity of GW2580
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Target/Assay IC50 Value Notes and References
c-Fms (human kinase assay) 30 nM Selective CSF-1R inhibitor.[3]
Completely inhibits human
c-Fms (human kinase assay) 60 nM cFMS kinase at this
concentration.[4]
) In RAW264.7 murine
CSF1R Phosphorylation ~10 nM
macrophages.[4]
M-NFS-60 Cell Growth (CSF-1 _ _
i 0.33 uM Murine myeloid tumor cells.[3]
stimulated)
Human Monocyte Growth Freshly isolated human
_ 0.47 uM
(CSF-1 stimulated) monocytes.[3]
o Also shows inhibitory activity
TRKA activity 0.88 uM i
against TRKA.[3][4]
NSO Cell Growth (serum Mouse NSO myeloid tumor
, 13.5 uM
stimulated) cells.[3]
HUVEC Growth (VEGF 12 UM Human umbilical vein vascular
stimulated) H endothelial cells.[3]
BT474 Cell Growth (serum
21 uM Human BT474 cells.[3]

stimulated)

GW2580 has been shown to be 150- to 500-fold selective for c-Fms compared to a panel of
other kinases including b-Raf, CDK4, c-KIT, ¢c-SRC, EGFR, and FLT-3.[3]

Mechanism of Action and Signaling Pathway

GW2580 functions as an ATP-competitive inhibitor of the c-Fms receptor tyrosine kinase.[1]

The binding of colony-stimulating factor 1 (CSF-1) or IL-34 to the extracellular domain of c-Fms

induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the

intracellular kinase domain. This phosphorylation event initiates a cascade of downstream
signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are
critical for the proliferation, survival, and differentiation of macrophages and related cell types.
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By binding to the ATP-binding pocket of c-Fms, GW2580 prevents the transfer of a phosphate
group from ATP to the tyrosine residues, thereby blocking the initiation of these downstream
signals.

Extracellular Space Intracellular Space
Binding & Dimeljization Inhibition Préosphate
ource
Cell Membrane
\/ . s

c-Fms Receptor NN B
(CSF-1R)

Recruitment &
Activation

v

RAS/RAF/MEK/ERK
( (MAPK Pathway) ) ( STAT )

Cellular Responses
(Proliferation, Survival,
Differentiation)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1672454?utm_src=pdf-body
https://www.benchchem.com/product/b1672454?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: GW2580 inhibits c-Fms signaling by blocking ATP-dependent autophosphorylation.

Experimental Protocols
In Vitro c-Fms Kinase Assay

This protocol describes a method for determining the inhibitory activity of GW2580 against the
c-Fms kinase in a cell-free system.

Methodology

e Enzyme Activation: The c-Fms enzyme is activated via autophosphorylation by incubation
with ATP and MgCI2.[3]

o Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing a suitable buffer
(e.g., 50 mM MOPS, pH 7.5), MgClI2, a peptide substrate (e.g., biotin-EAIYAPFAKKK-NH2),
ATP, and radiolabeled [33P-y]ATP.[3]

« Inhibitor Addition: GW2580, dissolved in DMSO, is added to the wells at various
concentrations. Control wells receive DMSO only.[3]

¢ Reaction Initiation: The kinase reaction is started by the addition of the activated c-Fms
enzyme.[3]

¢ Incubation: The reaction is allowed to proceed at room temperature for a defined period
(e.g., 40 minutes).[3]

e Termination and Capture: The reaction is stopped with phosphoric acid, and the mixture is
transferred to a phosphocellulose filter plate to capture the phosphorylated substrate.[3]

e Washing and Detection: The plate is washed to remove unincorporated radiolabeled ATP,
followed by the addition of a scintillation cocktail. The amount of incorporated radiolabel is
quantified using a scintillation counter.[3]

e Analysis: The percentage of inhibition is calculated for each GW2580 concentration, and the
IC50 value is determined by fitting the data to a dose-response curve.
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Caption: A typical experimental workflow for an in vitro c-Fms kinase assay.

Cell Growth Inhibition Assay

This protocol details a cell-based assay to measure the antiproliferative effect of GW2580 on
CSF-1-dependent cells.

Methodology

e Cell Culture: The CSF-1-dependent murine myeloid cell line, M-NFS-60, is cultured in a
medium containing 10% serum and 20 ng/mL of mouse CSF-1.[5]

o Cell Preparation: One day prior to the assay, the cells are placed in a depleted medium
(lacking CSF-1) to synchronize them.[5]

e Compound Preparation: A 10-point serial dilution of GW2580 is prepared in the assay
medium.[5]

o Assay Setup: The synchronized M-NFS-60 cells are resuspended in assay medium
containing CSF-1 and seeded into 96-well plates containing the various concentrations of
GW2580 or vehicle control.[5]

¢ Incubation: The plates are incubated for 3 days at 37°C in a humidified atmosphere with 5%
CO2.[5]

 Viability Measurement: After the incubation period, a cell viability reagent (e.g., WST-1) is
added to each well.[5]

o Readout: The absorbance is measured at the appropriate wavelength (e.g., 440 nm) after a
4-hour incubation with the viability reagent.[6]
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e Analysis: The percentage of growth inhibition is determined relative to the vehicle-treated
control, and the IC50 value is calculated.

Day 1: Synchronize
M-NFS-60 cells in
CSF-1 depleted medium
Day 2: Prepare GW2580
serial dilutions
Seed cells into 96-well
plates with CSF-1 and
add GW2580/vehicle
Incubate for 3 days
(37°C, 5% CO2)
Day 5: Add WST-1
reagent to each well
Cncubate for 4 hours)
Measure absorbance
at 440 nm

Data Analysis:
Calculate % inhibition
and IC50
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Caption: Workflow for a cell-based growth inhibition assay using GW2580.

Synthesis

While a detailed, step-by-step synthesis protocol is not publicly available, the synthesis of
GW2580 would likely involve the coupling of a substituted benzyl halide with a 2,4-
diaminopyrimidine derivative. The synthesis of related pyrimidine-based kinase inhibitors has
been described in the patent literature. Researchers interested in the synthesis of GW2580
should refer to patents covering 2,4-diaminopyrimidine derivatives as kinase inhibitors.

Conclusion

GW2580 is a well-characterized, potent, and selective inhibitor of c-Fms kinase. Its utility in
studying the biological roles of CSF-1R in various physiological and pathological contexts is
well-established. This guide provides essential information for researchers utilizing GW2580,
from its fundamental chemical properties to detailed experimental protocols for its
characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the c-Fms Kinase
Inhibitor GW2580]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672454#gw2580-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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